2-Phenyl(~13~C_2_)ethan-1-amine

Hydrogen-deuterium exchange Stable-isotope internal standard Phenethylamine

2-Phenyl(¹³C₂)ethan-1-amine (Phenethyl-1,2-¹³C₂-amine; Benzeneethanamine-¹³C₂) is a stable-isotope-labeled analog of the endogenous trace amine phenethylamine in which both carbon atoms of the ethylamine side chain are enriched to >99 atom % ¹³C. The compound carries a molecular mass shift of +2 Da relative to unlabeled phenethylamine (M+2), providing a distinct mass spectrometry signature while preserving the chemical and physical properties of the native molecule.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 287100-60-1
Cat. No. B3423182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl(~13~C_2_)ethan-1-amine
CAS287100-60-1
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN
InChIInChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1,7+1
InChIKeyBHHGXPLMPWCGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 7.49X10+4 mg/L at 25 °C (est)
Soluble in water
Very soluble in ethanol, ether;  soluble in carbon tetrachloride
Soluble in alcohol, ether
Freely soluble in alcohol, ether
6.325e+004 mg/L @ 25 °C (est)
Soluble in water, ether
Soluble (in ethanol)

2-Phenyl(¹³C₂)ethan-1-amine (CAS 287100-60-1): Chemical Identity and Isotopic Definition for Scientific Procurement


2-Phenyl(¹³C₂)ethan-1-amine (Phenethyl-1,2-¹³C₂-amine; Benzeneethanamine-¹³C₂) is a stable-isotope-labeled analog of the endogenous trace amine phenethylamine in which both carbon atoms of the ethylamine side chain are enriched to >99 atom % ¹³C . The compound carries a molecular mass shift of +2 Da relative to unlabeled phenethylamine (M+2), providing a distinct mass spectrometry signature while preserving the chemical and physical properties of the native molecule . It is manufactured as a high-purity analytical standard by Sigma-Aldrich (Product No. 590886) and is employed in isotope-dilution mass spectrometry workflows, high-resolution NMR spectroscopy, and metabolomic tracer studies .

Why 2-Phenyl(¹³C₂)ethan-1-amine Cannot Be Substituted with Unlabeled or Deuterated Phenethylamine: Isotopic Integrity and Analytical Consequences


In quantitative bioanalysis by LC-MS/MS or GC-MS, substitution of a stable-isotope-labeled internal standard (SIL-IS) with an unlabeled analog abolishes the ability to correct for ion suppression, extraction losses, and matrix effects because the analyte and internal standard signals overlap completely [1]. Deuterium-labeled phenethylamine standards, while mass-resolved, suffer from rapid amine‑proton exchange with protic solvents (k ≈ 3660 s⁻¹ for –NH₂D⁺ formation) [2], and consistently exhibit slightly earlier elution in both reversed-phase LC and GC, causing the internal standard to encounter a different ion suppression environment than the analyte [3][4]. These artifacts can lead to systematic quantification bias exceeding 15–20% in complex biological matrices [3]. The dual ¹³C-labeled ethylamine side chain eliminates exchangeable protons at the labeled positions and maintains chromatographic co-elution while providing the +2 Da mass shift required for MRM discrimination [4].

Quantitative Differentiation Evidence: 2-Phenyl(¹³C₂)ethan-1-amine vs. Deuterated, Unlabeled, and Alternative ¹³C-Labeled Phenethylamine Standards


Amine‑Proton Deuterium Exchange Rates in Phenethylamine: ¹³C₂ Stability vs. Deuterated Standard Lability

The amine protons of phenethylamine undergo rapid hydrogen‑deuterium exchange (HDX) in aqueous solution. Jansson et al. determined the forward rate constant for formation of –NH₂D⁺ from –NH₃⁺ as k₁ = 3660 ± 290 s⁻¹ and for –NHD₂⁺ from –NH₂D⁺ as k₂ = 3330 ± 270 s⁻¹, values approximately 3‑fold faster than typical peptide side‑chain HDX rates [1]. This means a deuterated phenethylamine internal standard (e.g., phenethylamine‑d₄) can lose up to 50% of its label within milliseconds in protic solvents, biasing quantitation. The title compound incorporates ¹³C at the ethylamine side‑chain carbons, which are not exchangeable under any analytical workup condition, ensuring the +2 Da mass shift remains constant throughout sample preparation, storage, and LC‑MS analysis [2].

Hydrogen-deuterium exchange Stable-isotope internal standard Phenethylamine Mass spectrometry

Chromatographic Co‑Elution: ¹³C₂-Labeled vs. Deuterated Phenethylamine Retention Time Shift

Deuterium substitution alters the acidity and lipophilicity of phenethylamine, producing a measurable shift in reversed-phase LC retention time. The patent literature states that deuterium‑labeled phenethylamine derivatives elute 'differently from the native, unlabeled compounds both in GC and in LC,' preventing the internal standard from co‑experiencing the same ion suppression zone as the analyte [1]. Bunch et al. documented differential matrix effects in clinical LC‑MS/MS assays specifically attributable to retention time differences between deuterated internal standards and their analytes, and proposed that non‑deuterated ¹³C‑labeled standards should remedy the problem [2]. The PhD thesis of Nielsen et al. explicitly notes that 'in reversed phase LC‑MS/MS separations deuterium labelled ISs often elutes slightly earlier than their corresponding analytes, something that reduces the ISs possibility to correct for ion suppression/enhancement effects' and concludes that 'ISs labelled with ¹³C, ¹⁵N and/or ¹⁸O are expected to behave more similarly to their analytes than ²H labelled ISs' [3].

LC‑MS/MS Ion suppression Deuterium isotope effect Retention time

Mass Spectrometry Response Factor Equivalence: ¹³C₂ vs. Deuterated and Unlabeled Phenethylamine

For accurate isotopic dilution quantitation, the internal standard must exhibit the same molar response factor as the analyte. The EP2551675A1 patent explicitly states that 'in a ¹³C labeled compound, there is no risk of exchange, and the labeled compounds elute identically with the unlabeled compounds both in GC and LC. Moreover, they have the same response factor when using mass detection.' Conversely, deuterium-labeled compounds 'may have a response factor which is slightly different from the response factor of the native, unlabeled compounds' [1]. While no single study has published direct response‑factor ratios for phenethyl‑1,2-¹³C₂-amine vs. unlabeled phenethylamine, the class‑level evidence for ¹³C‑labeled phenethylamines indicates unity response factor ratios, whereas deuterated analogs may show deviations of several percent depending on deuteration site and degree [2].

Response factor Mass spectrometry Isotope dilution Ionization efficiency

Mass Shift and Natural-Abundance Interference: M+2 Selectivity vs. ¹³C₁ and Higher-Order Labeling

The title compound provides a clean +2 Da mass shift (M+2) relative to unlabeled phenethylamine, sufficient for MRM discrimination when the natural-abundance ¹³C contribution of the native analyte (1.1% per carbon; ≈8.7% for C₈H₁₁N molecules) does not overlap with the internal standard channel . The EP2551675A1 patent cautions that 'the number of labeled atoms must preferably be at least three' to avoid overlap with natural ¹³C in the native compound [1]. However, for low‑concentration analytes in small-molecule applications where the natural isotope envelope contributes ≤10% to the M+2 channel, the dual ¹³C label is analytically resolved. A single ¹³C label (phenethyl‑2-¹³C-amine, CAS 287100-58-7; M+1; monoisotopic mass 122.0925 Da) [2] suffers from significant natural-abundance ¹³C contribution at M+1 (≈8.7% of the M peak), compromising quantitative accuracy at low analyte concentrations.

Mass shift Isotopic envelope Natural abundance ¹³C Internal standard

Synthetic Route Definition: Palladium-Catalyzed Double Carbonylation Enables Reproducible ¹³C₂ Incorporation

Nielsen et al. (2012) reported a palladium-catalyzed double carbonylation of aryl iodides using near-stoichiometric carbon monoxide as a general method for incorporating two ¹³C atoms into the ethylamine side chain of phenethylamines [1]. This single-step assembly of the carbon skeleton provides a defined, reproducible route specific to the 1,2-¹³C₂ isotopologue, which is distinct from synthetic strategies that produce [¹³C₆]-ring-labeled phenethylamines [2]. The availability of a published synthetic protocol with characterized intermediates and final product enhances procurement confidence for users requiring cGMP or ISO-compliant documentation of the labeled position and isotopic fidelity.

Isotope synthesis Double carbonylation Palladium catalysis Process chemistry

Isotopic Purity and Commercial Specification: 99 atom % ¹³C Guarantee

Commercial supply of 2-Phenyl(¹³C₂)ethan-1-amine (Sigma-Aldrich Product No. 590886) is specified at ≥99 atom % ¹³C isotopic purity, with density 0.978 g/mL at 25 °C and boiling point 197–200 °C (lit.) . In contrast, single-¹³C phenethyl-2-¹³C-amine (CAS 287100-58-7) is also specified at 99 atom % ¹³C but provides only M+1 mass shift with higher natural-abundance background . Deuterated phenethylamine-d₄ (CAS 87620-08-4) typically carries ≥98 atom % D specification, but the effective isotopic purity is degraded by proton back-exchange during handling, as documented above [1]. The guaranteed 99 atom % specification for ¹³C provides a verifiable, batch-traceable quality metric via Certificate of Analysis that procurement officers can use for vendor qualification.

Isotopic enrichment Quality specification Certificate of Analysis Standard procurement

Optimal Application Scenarios for 2-Phenyl(¹³C₂)ethan-1-amine Based on Quantitative Differentiation Evidence


Clinical and Forensic LC-MS/MS Quantitation of Phenethylamine in Urine and Plasma

In clinical toxicology and forensic urine drug testing, phenethylamine is quantified in complex biological matrices where ion suppression varies markedly between samples. The ¹³C₂-labeled standard provides identical chromatographic retention and response factor to the native analyte, enabling robust isotope-dilution correction, while avoiding the rapid amine‑proton back-exchange (k ≈ 3660 s⁻¹) that plagues deuterated phenethylamine-d₄ standards [1]. This is critical for meeting forensic accreditation standards that require matrix effect validation demonstrating ≤15% bias across diverse donor samples.

Metabolomic Stable-Isotope Tracing of Phenethylamine Biosynthesis and Turnover

For metabolic flux analysis tracing the fate of the ethylamine side chain, the labeling position is definitive. The ¹³C atoms reside at C-1 and C-2 of the side chain (SMILES: N[¹³CH₂][¹³CH₂]c₁ccccc₁) . In contrast, [¹³C₆]-ring-labeled phenethylamines incorporate isotope into the aromatic ring, obscuring metabolic transformations specific to the side chain (e.g., MAO-catalyzed oxidation) [1]. The published synthetic route via Pd-catalyzed double carbonylation provides users with full documentation of label position for regulatory and publication purposes [2].

High-Resolution ¹³C NMR Spectroscopy for Structure Elucidation and Impurity Profiling

The dual ¹³C enrichment at side-chain positions enhances NMR signal-to-noise for these specific carbons, enabling detailed structural characterization of phenethylamine-protein adducts, reaction intermediates, or trace impurities without interference from the natural-abundance ¹³C background of the aromatic ring. Sigma-Aldrich lists 'High-resolution NMR spectroscopy' as a primary application , and the non-exchangeable ¹³C label ensures signal stability regardless of solvent (H₂O, D₂O, or buffered aqueous conditions), unlike deuterium labels that may exchange during NMR acquisition in protic solvents.

Analytical Method Development and Validation for Phenethylamine-Class New Psychoactive Substances (NPS)

As reported by Cerilliant/Sigma-Aldrich, stable-isotope-labeled phenethylamine standards are essential for method development targeting the 2C series and other phenethylamine-based NPS . The ¹³C₂ standard serves as a backbone for developing LC‑MS/MS methods where deuterated internal standards have been shown to fail matrix effect validation due to differential ion suppression caused by retention time shifts [1]. The availability of this standard in pre-pack and bulk quantities from a major supplier supports method transfer across laboratories and long-term multi-site studies .

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